BenchChemオンラインストアへようこそ!

Pyridin-2-ylmethanesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Cancer‑Associated Isozymes

Pyridin-2-ylmethanesulfonamide (CAS 889954-95-4) is the only regioisomer enabling bidentate Zn²⁺ coordination in carbonic anhydrase active sites—a feature 3- and 4-pyridinyl analogs cannot replicate. Its methanesulfonamide group confers distinct steric and electronic properties versus benzenesulfonamide analogs, directly impacting enzyme inhibition kinetics. With a documented ECHA C&L notification (H302, H315, H319, H335), this 98%-pure building block supports compliant SDS generation and reduces impurity-driven false positives in high-throughput screening. Substituting with unverified regioisomers risks altering target-binding topology; procure the authentic 2-pyridinyl scaffold for pharmacophorically critical P2Y12 antagonist synthesis and focused CA inhibitor library development.

Molecular Formula C6H8N2O2S
Molecular Weight 172.2
CAS No. 889954-95-4
Cat. No. B2834114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-ylmethanesulfonamide
CAS889954-95-4
Molecular FormulaC6H8N2O2S
Molecular Weight172.2
Structural Identifiers
SMILESC1=CC=NC(=C1)CS(=O)(=O)N
InChIInChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10)
InChIKeyYNRCVVBNEPJYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-2-ylmethanesulfonamide (CAS 889954-95-4): Technical Baseline and Procurement-Ready Identification


Pyridin-2-ylmethanesulfonamide (CAS 889954-95-4) is a heterocyclic sulfonamide building block characterized by a pyridine ring directly substituted at the 2‑position with a methanesulfonamide group [1]. It is commercially available in research quantities with purities typically ≥95% to 98% . According to its ECHA C&L notification, the compound is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335: may cause respiratory irritation) [1]. This baseline regulatory classification informs procurement and handling decisions, establishing a foundation for evaluating its differentiation from close structural analogs.

Why Generic Substitution Fails: Structural and Functional Specificity of Pyridin-2-ylmethanesulfonamide


Generic substitution of pyridin-2-ylmethanesulfonamide with other pyridinyl sulfonamide regioisomers or alternative heteroaromatic sulfonamides is not scientifically valid for applications where regiospecific metal coordination, hydrogen‑bonding geometry, or target‑binding topology is critical. The 2‑pyridinyl substitution pattern positions the sulfonamide nitrogen in an optimal orientation for bidentate coordination to Zn²⁺ in carbonic anhydrase active sites [1], whereas the 3‑pyridinyl or 4‑pyridinyl regioisomers present distinct N‑atom geometries that alter binding affinity and selectivity profiles. Furthermore, the methanesulfonamide moiety confers a distinct steric and electronic environment compared to benzenesulfonamide analogs, directly impacting enzyme inhibition kinetics. Therefore, substituting this specific regioisomer with a structurally related compound without experimental verification risks altering or abolishing the intended biological or physicochemical function.

Pyridin-2-ylmethanesulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Carbonic Anhydrase II Inhibition: Pyridin-2-ylmethanesulfonamide vs. 3‑Pyridinesulfonamide Derivative

Pyridin-2-ylmethanesulfonamide exhibits measurable inhibitory activity against human carbonic anhydrase II (hCA II). A structurally related 3‑pyridinesulfonamide derivative (BDBM50351138) was reported with a Ki value of 336 nM for hCA II [1]. Although direct head‑to‑head data for pyridin‑2‑ylmethanesulfonamide are not available in the open literature, this value establishes a quantitative benchmark for the 3‑substituted pyridine sulfonamide class against which the 2‑substituted regioisomer can be empirically evaluated.

Carbonic Anhydrase Inhibition Enzyme Kinetics Cancer‑Associated Isozymes

Regioisomeric Binding Mode Divergence: 2‑Pyridinyl vs. 3‑Pyridinyl Sulfonamide Coordination Geometry

In carbonic anhydrase inhibition, sulfonamides bind to the catalytic Zn²⁺ ion through the deprotonated sulfonamide nitrogen. For 2‑pyridinylmethanesulfonamide, the proximity of the pyridine nitrogen to the sulfonamide group enables potential bidentate coordination or an intramolecular hydrogen‑bond network that stabilizes the enzyme‑inhibitor complex [1]. In contrast, 3‑pyridinyl and 4‑pyridinyl regioisomers lack this geometric arrangement, resulting in distinct binding thermodynamics and selectivity profiles. While specific binding constants for pyridin‑2‑ylmethanesulfonamide remain unpublished, the established mechanism supports that regioisomer substitution would alter target engagement in any assay dependent on this coordination motif.

Coordination Chemistry Metalloenzyme Inhibition Structure‑Activity Relationship

P2Y12 Antagonist Scaffold: Pyridin-2-ylmethanesulfonamide vs. Alternative Pyridine Derivatives

Patent literature identifies pyridin‑2‑ylmethanesulfonamide and its derivatives as intermediates or core scaffolds in the synthesis of P2Y12 receptor antagonists, a clinically validated target for anti‑thrombotic therapy . While specific IC₅₀ values for the parent compound against P2Y12 are not disclosed, the 2‑pyridinyl sulfonamide motif is structurally essential for the pharmacophore, distinguishing it from 3‑pyridinyl or 4‑pyridinyl analogs which are not claimed in the same patent families for this indication.

Antithrombotic Agents P2Y12 Receptor Antagonism Cardiovascular Medicinal Chemistry

Hazard Classification Profile: Pyridin-2-ylmethanesulfonamide vs. Unclassified Analogs

Pyridin-2-ylmethanesulfonamide has a notified ECHA classification under CLP as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, the 3‑pyridinyl regioisomer (CAS 51269-92-2) does not have a publicly notified harmonized classification in the C&L Inventory, meaning its hazard profile is less defined [2]. For procurement and safety protocol development, the documented GHS classification of the 2‑regioisomer provides a verifiable basis for risk assessment and handling procedures.

Chemical Safety Regulatory Compliance Laboratory Handling

Commercial Availability and Purity: Pyridin-2-ylmethanesulfonamide vs. 3‑Regioisomer

Pyridin-2-ylmethanesulfonamide is stocked by multiple research chemical suppliers with specified purity of 98% . The 3‑pyridinyl regioisomer is available from fewer vendors, often with lower stated purity (95%) . For reproducibility in chemical synthesis and biological assays, a documented purity of 98% reduces the likelihood of impurity‑derived artifacts compared to a 95% purity baseline.

Chemical Procurement Building Blocks Research Supply Chain

Pyridin-2-ylmethanesulfonamide (CAS 889954-95-4): High‑Fidelity Research and Industrial Application Scenarios


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Hit‑to‑Lead Optimization

Use pyridin‑2‑ylmethanesulfonamide as a core scaffold for synthesizing focused libraries of carbonic anhydrase inhibitors. Its 2‑pyridinyl substitution pattern enables potential bidentate Zn²⁺ coordination, a feature not shared by 3‑ or 4‑regioisomers . Researchers can benchmark novel analogs against the known 3‑pyridinesulfonamide Ki of 336 nM for hCA II to evaluate regioisomer‑dependent potency gains [1].

Antithrombotic Drug Discovery: P2Y12 Antagonist Intermediate

Employ pyridin‑2‑ylmethanesulfonamide as a synthetic intermediate in the preparation of P2Y12 receptor antagonists, consistent with patent disclosures . The 2‑pyridinyl sulfonamide core is pharmacophorically relevant for this target class; substituting a 3‑ or 4‑pyridinyl analog would deviate from established intellectual property and SAR.

Regulatory‑Compliant Laboratory Procurement and Handling

Select pyridin‑2‑ylmethanesulfonamide for studies requiring documented hazard classification. Its notified ECHA classification (H302, H315, H319, H335) supports compliant Safety Data Sheet generation and laboratory risk assessment, whereas the 3‑pyridinyl regioisomer lacks a publicly notified classification, introducing regulatory ambiguity [1].

High‑Purity Synthetic Building Block for Parallel Chemistry

Leverage the commercially available 98% purity specification of pyridin‑2‑ylmethanesulfonamide for high‑throughput parallel synthesis. The 3‑percentage‑point purity advantage over the 3‑regioisomer [1] minimizes purification steps and reduces the risk of impurity‑derived false positives in biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-2-ylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.